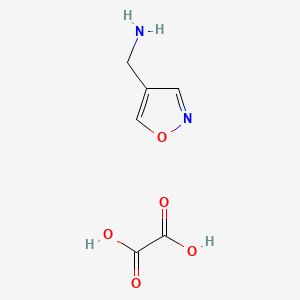

Isoxazol-4-ylmethanamine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

oxalic acid;1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCNQHCIGAYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743913 | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-50-9 | |

| Record name | 4-Isoxazolemethanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazol-4-ylmethanamine Oxalate

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a plethora of clinically significant pharmaceuticals.[3] Marketed drugs such as the anti-inflammatory Valdecoxib, the anticonvulsant Zonisamide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin all feature this versatile core, highlighting its therapeutic importance.[4][5] The development of novel isoxazole derivatives continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and safety profiles.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. This compound serves as a critical building block, providing a primary amine handle on the 4-position of the isoxazole ring, which is ideal for subsequent elaboration in drug development campaigns. The formation of the oxalate salt is a deliberate and crucial step. Amine salts often exhibit superior crystallinity, thermal stability, and aqueous solubility compared to the free base, which are highly desirable properties for pharmaceutical development and handling.[7][8]

This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, empowering researchers to adapt and troubleshoot effectively. Each characterization technique is presented as part of an integrated, self-validating system to ensure the unequivocal identification and quality assessment of the target compound.

Part 1: Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction and functional group manipulation to yield the free amine, Isoxazol-4-ylmethanamine, followed by its conversion to the stable, crystalline oxalate salt.

Synthetic Strategy and Rationale

The chosen synthetic route begins with the reduction of a suitable precursor, 4-isoxazole carbaldehyde oxime, to the desired primary amine.[9] This transformation is a robust and well-established method in organic synthesis. Catalytic hydrogenation is selected as the reduction method due to its high efficiency, clean reaction profile, and avoidance of metal hydride reagents, which can present challenges in work-up and safety at scale.

The subsequent salt formation is a straightforward acid-base reaction. Oxalic acid is an ideal choice as it is a di-acid capable of forming a well-defined 1:1 salt with the mono-amine, often resulting in a highly crystalline and easily filterable solid.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. eptq.com [eptq.com]

- 9. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Oxalate: Chemical Properties, Structure, and Synthetic Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoxazol-4-ylmethanamine oxalate, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2][3] This document delineates the chemical structure, physicochemical properties, and a detailed synthetic pathway for this compound. Furthermore, it includes detailed protocols for its characterization using modern analytical techniques and touches upon its potential biological significance, particularly in the context of muscarinic receptor activity. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole framework.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse range of therapeutic agents.[4] Clinically significant drugs containing the isoxazole moiety include the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[4] The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the importance of this heterocyclic system in drug discovery.[1][5] Isoxazol-4-ylmethanamine, as a functionalized derivative, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The oxalate salt form is often utilized to improve the handling, stability, and bioavailability of the parent amine.

Chemical Structure and Properties

The chemical identity of this compound is defined by the covalent structure of the isoxazol-4-ylmethanamine cation and the oxalate anion.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of isoxazol-4-ylmethanamine and its oxalate salt. It is important to note that while some data for the free base is available from commercial suppliers, specific experimental data for the oxalate salt is not widely published and is often determined on a case-by-case basis.

| Property | Value (Isoxazol-4-ylmethanamine) | Value (this compound) | Source |

| CAS Number | 173850-43-6 | 1187927-50-9 | [2][6] |

| Molecular Formula | C₄H₆N₂O | C₆H₈N₂O₅ | Calculated |

| Molecular Weight | 98.10 g/mol | 188.14 g/mol | [2] |

| Appearance | Likely an oil or low-melting solid | White to off-white crystalline solid | Inferred |

| Melting Point | Not widely reported | To be determined experimentally | |

| Boiling Point | 206.99 °C at 760 mmHg | Decomposes upon heating | [7] |

| Solubility | Soluble in polar organic solvents | Soluble in water, methanol; sparingly soluble in ethanol | Inferred |

| pKa | To be determined experimentally | To be determined experimentally |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial construction of the isoxazole ring system to form the free base, followed by salt formation with oxalic acid. The synthesis of regioisomeric aminomethyl isoxazoles has been reported, providing a foundational methodology.[8]

Figure 2: General synthetic workflow for this compound.

Synthesis of Isoxazol-4-ylmethanamine (Free Base)

The synthesis of the isoxazole core can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and effective strategy.[9] A plausible synthetic route, adapted from literature procedures for related isoxazoles, is outlined below.[8]

Step 1: Synthesis of 4-(Bromomethyl)isoxazole

This step involves the [3+2] cycloaddition of a nitrile oxide (generated in situ) with a suitable three-carbon alkyne component, such as propargyl bromide.

Step 2: Synthesis of Isoxazol-4-ylmethanamine

The conversion of the bromomethyl intermediate to the desired amine can be accomplished through several established methods, such as the Gabriel synthesis to avoid over-alkylation, followed by hydrazinolysis, or by direct amination with a protected form of ammonia followed by deprotection.

Protocol: Synthesis of Isoxazol-4-ylmethanamine

This protocol is a representative example based on established isoxazole synthesis methodologies and should be optimized for specific laboratory conditions.[8]

-

Preparation of the Nitrile Oxide Precursor: A suitable starting material, such as an aldoxime, is converted to the corresponding hydroximoyl chloride using a chlorinating agent (e.g., N-chlorosuccinimide).

-

In situ Generation of Nitrile Oxide and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) in the presence of propargyl bromide. The nitrile oxide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne to yield 4-(bromomethyl)isoxazole.

-

Purification of the Intermediate: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-(bromomethyl)isoxazole is purified by column chromatography on silica gel.

-

Amination: The purified 4-(bromomethyl)isoxazole is reacted with a suitable nitrogen source, such as potassium phthalimide (for a Gabriel synthesis), in a polar aprotic solvent (e.g., DMF).

-

Deprotection: The resulting phthalimide intermediate is treated with hydrazine hydrate in ethanol to liberate the free amine, isoxazol-4-ylmethanamine.

-

Final Purification: The reaction mixture is worked up by extraction and the final product is purified by distillation or crystallization to yield pure isoxazol-4-ylmethanamine.

Protocol: Preparation of this compound

The formation of the oxalate salt is a straightforward acid-base reaction.

-

Dissolution: Dissolve the purified isoxazol-4-ylmethanamine free base in a suitable solvent, such as isopropanol or ethanol.

-

Addition of Oxalic Acid: To the stirred solution of the amine, add a solution of one equivalent of oxalic acid dihydrate dissolved in the same solvent, dropwise at room temperature.

-

Crystallization: The oxalate salt will typically precipitate out of the solution upon addition of the oxalic acid or upon cooling. The crystallization can be aided by stirring at a reduced temperature for a period of time.

-

Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the structure. Expected signals include those for the protons on the isoxazole ring, the methylene protons adjacent to the ring and the amine, and the amine protons themselves. The chemical shifts and coupling constants will be indicative of the 4-substituted isoxazole structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the isoxazol-4-ylmethanamine cation and a characteristic signal for the carboxylate carbons of the oxalate anion.

Table 2: Predicted NMR Spectral Data for Isoxazol-4-ylmethanamine Moiety

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Isoxazole C3-H | ~8.5 | s | |

| Isoxazole C5-H | ~8.9 | s | |

| -CH₂- | ~4.0 | s | |

| -NH₃⁺ | Broad singlet | Shift is concentration and solvent dependent. | |

| ¹³C NMR | |||

| Isoxazole C3 | ~150 | ||

| Isoxazole C4 | ~110 | ||

| Isoxazole C5 | ~158 | ||

| -CH₂- | ~35 | ||

| Oxalate C=O | ~160 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aromatic/aliphatic) | 3100-3000, 2950-2850 |

| C=O stretch (oxalate) | ~1700 (strong) |

| C=N stretch (isoxazole) | ~1600 |

| C=C stretch (isoxazole) | ~1500 |

| N-O stretch (isoxazole) | ~1400 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isoxazol-4-ylmethanamine cation. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₄H₆N₂O) would be observed at m/z 99.05.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the foundational work on regioisomeric aminomethyl isoxazoles points towards activity at muscarinic receptors.[8] Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The isoxazol-4-ylmethanamine scaffold serves as a valuable starting point for the development of selective muscarinic receptor agonists or antagonists. The primary amine functionality provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Figure 3: Proposed mechanism of action at a G-protein coupled receptor.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of muscarinic receptor modulators. This technical guide has provided a detailed overview of its chemical structure, properties, and a plausible synthetic route based on established chemical principles. The provided analytical methods and expected data will serve as a useful reference for the characterization and quality control of this compound. Further investigation into the specific biological activities of isoxazol-4-ylmethanamine and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]

- 2. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 173850-71-0|Isoxazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 8. Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: synthesis and muscarinic activity [ouci.dntb.gov.ua]

- 9. m.youtube.com [m.youtube.com]

The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates is a testament to its remarkable versatility as a pharmacophore.[2] The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of non-covalent interactions, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide will provide an in-depth exploration of the core mechanisms of action of isoxazole-containing compounds, delving into their roles as kinase inhibitors, antibacterial agents, antiviral therapeutics, and anti-inflammatory molecules. We will dissect the experimental methodologies employed to elucidate these mechanisms, providing not just the "how" but, more critically, the "why" behind these experimental choices, thereby offering a framework for the rational design and evaluation of novel isoxazole-based therapeutic agents.

I. Isoxazole-Containing Compounds as Precision Tools for Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Isoxazole-containing compounds have emerged as a powerful class of kinase inhibitors, often exhibiting high potency and selectivity.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

A predominant mechanism by which isoxazole-containing compounds inhibit kinase activity is through competitive inhibition at the ATP-binding site. The isoxazole scaffold can be elaborated with various substituents that mimic the purine ring of ATP, allowing the inhibitor to occupy the active site and prevent the binding of the natural substrate. This disruption of the phosphorylation cascade can lead to the downstream inhibition of cell signaling pathways, culminating in effects such as cell cycle arrest and apoptosis.[4]

A notable example is the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptotic signaling. Certain isoxazole derivatives have been shown to be potent JNK inhibitors.[5]

Quantitative Analysis of Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound Class | Kinase Target | IC50 (nM) | Reference(s) |

| Isoxazole Derivative | JNK3 | 1 | [5] |

| Isoxazole Derivative | JNK1 | 33 | [5] |

| Isoxazole Derivative | p38 | 20 | [5] |

| Isoxazole 8 | CK1δ | 33 | [3] |

| Trisubstituted Isoxazoles | RORγt | 110 - 3300 | [6] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

The rationale for employing an in vitro kinase assay in the initial stages of inhibitor characterization is to obtain a direct measure of the compound's inhibitory activity against the purified enzyme, devoid of confounding cellular factors such as membrane permeability and off-target effects. This allows for a clean assessment of the structure-activity relationship (SAR).[6]

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a robust method for determining the IC50 of an isoxazole-containing compound against a specific kinase.

-

Compound Preparation: Prepare a 10-point serial dilution of the isoxazole compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Kinase Solution: Dilute the kinase of interest in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically.

-

Substrate/ATP Solution: Prepare a solution of the kinase-specific peptide substrate and ATP in Kinase Buffer. The ATP concentration is often set at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted isoxazole compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the Kinase Solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 10 µL of the Substrate/ATP Solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 20 µL of a commercially available ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

II. Isoxazole-Containing Compounds as Antibacterial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Isoxazole-containing compounds have a rich history in this area, with several derivatives demonstrating potent activity against a range of bacterial pathogens.[4][7]

Mechanism of Action: Diverse Targets in Bacterial Physiology

Isoxazole derivatives exert their antibacterial effects through various mechanisms, a testament to the scaffold's versatility. A prominent example is the inhibition of bacterial cell wall synthesis. Certain isoxazole-containing β-lactam antibiotics, such as cloxacillin, function by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antibacterial agent. It represents the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Isoxazole Derivative | Staphylococcus aureus | 110-120 | [8] |

| Isoxazole Derivative | Escherichia coli | 95-117 | [8] |

| Isoxazole-Oxadiazole Hybrid | Staphylococcus aureus | 1.56 - 6.25 | [9] |

| Isoxazole Derivative | Bacillus subtilis | 10 - 80 | [9] |

| Isoxazole Derivative | Candida albicans | 6 - 60 | [9] |

Experimental Workflow: Broth Microdilution for MIC Determination

The choice of the broth microdilution method for determining the MIC is based on its ability to provide a quantitative measure of antibacterial activity, which is more informative than the qualitative results from a disk diffusion assay.[10] This method is also amenable to higher throughput, allowing for the simultaneous testing of multiple compounds and bacterial strains.[10]

Caption: A schematic of the broth microdilution method for MIC determination.

Detailed Protocol: Broth Microdilution Assay

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the isoxazole compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole compound at which there is no visible bacterial growth.

-

III. Isoxazole-Containing Compounds as Antiviral Agents

The development of effective antiviral therapies is a continuous challenge due to the high mutation rates of many viruses and the potential for the emergence of drug resistance. Isoxazole-containing compounds have demonstrated promising antiviral activity against a range of viruses, including Zika virus and influenza virus.[10]

Mechanism of Action: Targeting Viral Replication and Entry

The antiviral mechanisms of isoxazole derivatives are diverse and can target various stages of the viral life cycle. For example, some compounds inhibit viral proteases, which are essential for the processing of viral polyproteins into functional mature proteins.[10] Others have been shown to interfere with viral entry into host cells or inhibit viral nucleoprotein function, thereby disrupting viral replication.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| KR-26827 | Zika Virus (MR766) | 1.35 | >50 | >37 | [10] |

| Compound 7l | Zika Virus | Potent | >100 | High | [10] |

| Isoxazole-amide Derivative | Tobacco Mosaic Virus | Varies | - | - |

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of antiviral compounds against lytic viruses.[8] Its primary advantage is that it measures the reduction in the number of infectious virus particles, providing a direct assessment of a compound's ability to inhibit viral replication and spread.[8]

Caption: The workflow of a plaque reduction assay for antiviral testing.

Detailed Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6-well plates to form a confluent monolayer.

-

Virus Infection:

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoxazole compound in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose).

-

After the viral adsorption period, remove the virus inoculum and add the compound-containing overlay to the respective wells.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days).

-

Plaque Visualization and Counting:

-

Aspirate the overlay and fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a solution like 0.1% crystal violet. The viable cells will stain, while the areas of cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

IV. Isoxazole-Containing Compounds in the Modulation of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Isoxazole-containing compounds have been successfully developed as anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib, an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), exemplifies this mechanism. It selectively binds to the active site of the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[4] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design feature, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

Caption: The mechanism of action of Valdecoxib as a selective COX-2 inhibitor.

Experimental Rationale: Assessing Selectivity

A key experimental consideration in the development of COX-2 inhibitors is to demonstrate their selectivity over COX-1. This is typically achieved by performing parallel in vitro enzyme inhibition assays using purified recombinant COX-1 and COX-2 enzymes. A whole blood assay provides a more physiologically relevant system to confirm this selectivity by measuring the inhibition of COX-2-mediated prostaglandin E₂ (PGE₂) production in response to an inflammatory stimulus (lipopolysaccharide) and COX-1-mediated thromboxane B₂ (TXB₂) production during blood clotting.[4]

Conclusion: The Isoxazole Scaffold as a Versatile Tool in Drug Discovery

The isoxazole ring continues to be a privileged scaffold in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the core mechanisms of action of isoxazole-containing compounds, supported by detailed experimental protocols and the rationale behind their application. By understanding the intricate interplay between chemical structure, biological mechanism, and experimental design, researchers can continue to leverage the power of the isoxazole motif to develop novel and effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing [needle.tube]

- 4. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioagilytix.com [bioagilytix.com]

- 8. Antibiotics | Special Issue : Current Technique for Antibiotic Susceptibility Test: Advantages and Limitations; Need for Next-Generation Test [mdpi.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery and Development of Novel Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have propelled its derivatives into a wide array of therapeutic areas. This guide provides a comprehensive technical overview of the contemporary drug discovery and development process for novel isoxazole-based compounds. We will explore the foundational physicochemical properties that make this heterocycle an attractive pharmacophore, delve into advanced synthetic methodologies for generating chemical diversity, outline strategies for screening and lead optimization, and present detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the isoxazole core.

The Isoxazole Core: A Privileged Scaffold in Drug Design

The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design.

-

Electronic Nature and Stability: The isoxazole ring is electron-deficient, which contributes to its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The weak N-O bond, however, can be susceptible to cleavage, a feature that can be exploited in the design of prodrugs or targeted covalent inhibitors.[1]

-

Structural Versatility: The isoxazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is crucial for generating large libraries of derivatives for screening and for subsequent structure-activity relationship (SAR) optimization.[1][3]

-

Pharmacokinetic Profile: Incorporating an isoxazole core into a molecule can improve its pharmacokinetic profile, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties, while potentially reducing toxicity.[1][4] Its ability to act as a bioisostere for other functional groups, such as amides or esters, allows for the modification of a compound's properties while retaining its intended biological activity.

The culmination of these features has led to the successful development of numerous isoxazole-containing drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide, demonstrating the scaffold's clinical and commercial viability.[5][6]

The Drug Discovery & Development Workflow

The path from initial concept to a viable drug candidate is a systematic, multi-stage process. The following diagram outlines a typical workflow for the discovery of novel isoxazole derivatives.

Caption: High-level workflow for isoxazole derivative drug discovery.

Synthetic Strategies for Novel Isoxazole Derivatives

The generation of novel isoxazole derivatives is paramount to a successful discovery campaign. While classical methods are still relevant, modern high-throughput and diversity-oriented synthesis techniques have accelerated the pace of discovery.

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of two different substituents with a high degree of regiochemical control.

-

Causality: The mechanism involves the concerted addition of the 1,3-dipole (nitrile oxide) across the triple bond of the alkyne. The regioselectivity (which substituent ends up at which position) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper(I) catalysis is often employed to accelerate the reaction, particularly with terminal alkynes.[6]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development

An In-depth Technical Guide to the Structural Analysis of Isoxazol-4-ylmethanamine Oxalate

In the landscape of modern drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a foundational pillar of scientific integrity. The molecular structure dictates function, influencing everything from receptor binding and efficacy to solubility, stability, and bioavailability. Isoxazol-4-ylmethanamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its conversion to the oxalate salt is a common strategy employed to enhance physicochemical properties such as crystallinity and aqueous solubility.

This technical guide provides a comprehensive, multi-technique framework for the complete structural analysis of this compound. We move beyond a simple listing of methods to explain the causality behind the analytical choices, presenting an integrated workflow that ensures an unambiguous and robust structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for molecular characterization.

Foundational Physicochemical Profile

A prerequisite to any in-depth analysis is the compilation of the molecule's fundamental properties. This data provides the context for all subsequent spectroscopic and crystallographic investigations.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 1187927-50-9 | [1] |

| Molecular Formula | C₆H₈N₂O₅ (C₄H₆N₂O · C₂H₂O₄) | |

| Molecular Weight | 188.14 g/mol | |

| Parent Amine | Isoxazol-4-ylmethanamine (CAS: 173850-43-6) | [2] |

| Counter-ion | Oxalic Acid (dianion form) |

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For determining the absolute three-dimensional atomic arrangement of a crystalline solid, single-crystal X-ray diffraction is the most powerful and definitive technique available.[3][4][5] It provides unequivocal evidence of molecular structure, geometry, and the crucial intermolecular interactions, such as hydrogen bonding between the isoxazol-4-ylmethanaminium cation and the oxalate anion, that define the crystal lattice.[6][7]

Causality of Method Selection

SC-XRD is chosen because it directly maps the electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.[8] This is the only technique that can unambiguously confirm the ionic nature of the salt, the specific sites of protonation, and the complete stereochemistry in the solid state. For a pharmaceutical salt, understanding the crystal packing and hydrogen-bonding network is critical for predicting properties like stability and dissolution.[9]

Experimental Protocol: A Self-Validating Workflow

-

Crystal Growth (Rate-Limiting Step): The acquisition of high-quality single crystals is paramount.[5]

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near-saturation at a slightly elevated temperature.

-

Employ slow evaporation of the solvent at a constant, controlled temperature. The goal is to allow the system to slowly reach supersaturation, promoting the formation of a few, well-ordered crystals rather than a polycrystalline powder.[5][8]

-

Alternative methods include vapor diffusion or slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension) that is free of visible defects.[3]

-

Mount the crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on the diffractometer (e.g., equipped with Mo or Cu X-ray sources).[3][10]

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods to obtain an initial electron density map and atomic positions.[8]

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors, resulting in a final, highly accurate molecular structure.[8]

-

Anticipated Crystallographic Data

The following table presents representative data expected from a successful SC-XRD analysis, based on typical values for organic amine oxalates.

| Parameter | Expected Value/Description | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts.[7][8] |

| Space Group | e.g., P2₁/c, Pna2₁ | Centrosymmetric or non-centrosymmetric space groups are possible.[7][8] |

| Protonation Site | Primary amine (-NH₂) protonated to -NH₃⁺ | Confirms the formation of the ammonium cation. |

| N⁺-H···O⁻ Bond Lengths | ~1.7 - 2.0 Å | Indicative of strong hydrogen bonds between the ammonium group and oxalate oxygens.[7] |

| C-O (oxalate) Bond Lengths | ~1.25 Å | Intermediate between C=O and C-O, indicating delocalization of the negative charge. |

| Isoxazole Ring | Planar | As expected for an aromatic heterocyclic system.[11][12] |

Visualization: SC-XRD Experimental Workflow

References

- 1. This compound CAS#: 1187927-50-9 [m.chemicalbook.com]

- 2. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. azolifesciences.com [azolifesciences.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Preliminary Research of the Biological Effects of Isoxazoles

This document eschews a conventional template. Instead, it is structured to reflect the logical progression of preliminary drug discovery research. We will journey from broad-spectrum activity screening to the elucidation of specific mechanisms of action, underpinned by robust experimental design and field-proven insights. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of how to investigate isoxazoles and, critically, why specific experimental choices are made to ensure data integrity and translatability.

Part 1: Broad-Spectrum Biological Activity of Isoxazoles

The versatility of the isoxazole scaffold necessitates a broad initial assessment of its biological potential. Isoxazole derivatives have demonstrated a remarkable range of pharmacological actions, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and immunosuppressive effects.[1][2] The initial phase of research typically involves screening a library of novel isoxazole derivatives against a panel of assays representing these diverse therapeutic areas.

Anticancer and Cytotoxic Effects

A primary avenue of investigation for novel heterocyclic compounds is their potential as anticancer agents. Isoxazole derivatives have been shown to induce cell death and inhibit proliferation through various mechanisms, including the inhibition of crucial cellular machinery like heat shock proteins (HSP90), tubulin, and topoisomerases.[3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Causality in Experimental Design: This assay is chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and reproducibility. It provides a quantitative measure of a compound's ability to reduce cell viability, which can be a result of cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[6][7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

-

Controls (Self-Validation):

-

Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO-containing medium). This establishes the baseline for 100% cell viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent, such as Doxorubicin.[1] This confirms the assay is sensitive to cytotoxic effects.

-

Blank Control: Wells containing medium but no cells. This is used to subtract background absorbance.

-

-

Incubation: Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration), the concentration at which the compound inhibits 50% of cell viability.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-piperazine hybrid 6a | Huh7 (Hepatocellular Carcinoma) | 0.09 | [8] |

| Isoxazole-piperazine hybrid 13d | Mahlavu (Hepatocellular Carcinoma) | 11.7 | [8] |

| Isoxazole-amide analogue 129 | HeLa (Cervical Cancer) | 0.91 ± 1.03 | [1] |

| Isoxazole-amide analogue 130 | MCF-7 (Breast Cancer) | 4.56 ± 2.32 | [1] |

| Curcumin derivative 40 | MCF-7 (Breast Cancer) | 3.97 | [6] |

Anti-inflammatory Activity

The isoxazole ring is a key feature in several anti-inflammatory drugs, most notably selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib.[9][10] These agents function by preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10]

The rationale for developing selective COX-2 inhibitors is to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 enzyme responsible for producing protective prostaglandins in the stomach lining. The isoxazole moiety contributes to the specific binding interactions required for selective inhibition of the COX-2 active site.[10]

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole-based drug.

Antimicrobial Activity

Isoxazole-containing compounds form the basis of several important antibiotics, including Cloxacillin, Dicloxacillin, and Flucloxacillin.[1] They are particularly effective against Gram-positive bacteria by inhibiting cell wall synthesis. Furthermore, novel isoxazole derivatives are continuously being explored for their potential against resistant bacterial strains and fungi.[11][12]

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Causality in Experimental Design: This method is preferred for its quantitative output (the MIC value), efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents compared to agar-based methods.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls (Self-Validation):

-

Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism is viable.

-

Sterility Control: A well containing only un-inoculated broth to check for contamination.

-

Positive Control: A well containing a known antibiotic (e.g., Chloramphenicol, Voriconazole) to validate the susceptibility of the test strain.[11]

-

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 2: Elucidating Specific Mechanisms of Action

Once a lead isoxazole compound demonstrates promising activity in broad screening assays, the next critical phase is to identify its specific molecular target and mechanism of action (MoA). This involves a suite of more focused biochemical and cell-based assays.

Target-Based Assays: Enzyme Inhibition

Many isoxazole drugs function as enzyme inhibitors.[10] Identifying the target enzyme and quantifying the inhibitory potency (IC₅₀ or Kᵢ) is fundamental to understanding the MoA.

Certain diaryl-isoxazoles act as ATP-competitive inhibitors of protein kinases like Casein Kinase 1 (CK1), which are often dysregulated in cancer.[10]

Causality in Experimental Design: A cell-free enzymatic assay is the most direct way to confirm inhibition of a specific target enzyme, eliminating confounding factors present in a whole-cell environment. It allows for precise measurement of the interaction between the compound and the purified enzyme.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine a reaction buffer, a specific peptide substrate for CK1, and the purified recombinant CK1δ/ε enzyme.

-

Compound Addition: Add the isoxazole test compound at various concentrations. Include a known CK1 inhibitor as a positive control and a vehicle (DMSO) as a negative control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified version for luminescence-based detection).

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Termination and Detection: Stop the reaction. The method of detection depends on the ATP used:

-

Radiometric: Separate the phosphorylated substrate from the unused [γ-³²P]ATP using a phosphocellulose membrane and quantify the incorporated radioactivity with a scintillation counter.

-

Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Less ATP indicates higher kinase activity. The luminescent signal is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Caption: A logical workflow for the preclinical evaluation of novel isoxazole compounds.

Cell-Based Assays: Pathway Analysis

Following target identification, it is crucial to confirm that the compound affects the intended signaling pathway within a cellular context.

If an anticancer isoxazole is hypothesized to induce apoptosis (programmed cell death), this can be validated by several methods. For example, some isoxazole-piperazine hybrids were shown to induce G1 or G2/M cell cycle arrest, leading to apoptosis.[8] A new immunosuppressive isoxazole derivative was found to increase the expression of caspases and Fas, key mediators of apoptosis.[2]

-

Western Blotting: This technique can be used to measure changes in the protein levels of apoptosis markers like cleaved Caspase-3, PARP, or members of the Bcl-2 family. An increase in cleaved (active) Caspase-3 is a hallmark of apoptosis.

-

Flow Cytometry (Annexin V/PI Staining): This is a powerful method to quantify apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Perspectives

The isoxazole nucleus is a remarkably versatile and pharmacologically significant scaffold.[13] Preliminary research into its biological effects requires a systematic and logical approach, beginning with broad screening to identify areas of activity, followed by rigorous, hypothesis-driven experiments to elucidate the specific mechanism of action. The integration of biochemical assays, cell-based pathway analysis, and robust experimental design with built-in controls is paramount for generating trustworthy and actionable data. Future trends in isoxazole research will likely focus on developing multi-targeted therapies and leveraging computational tools for more precise drug design, further cementing the role of this heterocycle in addressing unmet medical needs.[14]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Oxalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block that imparts unique physicochemical properties to compounds, often enhancing their biological activity and metabolic stability.[3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and herbicidal activities.[4][5] This guide focuses on a specific, valuable derivative: Isoxazol-4-ylmethanamine and its oxalate salt. The primary amine functionality at the 4-position makes it an excellent synthon for constructing more complex molecules, particularly for library synthesis in drug discovery programs. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the handling, stability, and aqueous solubility of an active pharmaceutical ingredient (API).[6] This document provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Isoxazol-4-ylmethanamine oxalate, intended to serve as a technical resource for professionals in chemical research and drug development.

Core Compound Identification

A clear definition of the target compound and its precursors is fundamental. The following table summarizes the key identifiers for Isoxazol-4-ylmethanamine and its oxalate salt.

| Property | Isoxazol-4-ylmethanamine (Free Base) | This compound |

| Structure |  |  |

| CAS Number | 173850-43-6[7] | 1187927-50-9[8][9] |

| Molecular Formula | C₄H₆N₂O[7] | C₆H₈N₂O₅ |

| Molecular Weight | 98.11 g/mol [7] | 188.14 g/mol |

| IUPAC Name | (Isoxazol-4-yl)methanamine | (Isoxazol-4-yl)methanamine; oxalic acid |

Note: The molecular formula and weight for the oxalate salt are calculated based on a 1:1 stoichiometry of the amine and oxalic acid.[10]

Synthesis and Purification

The synthesis of this compound is a multi-step process. A plausible and efficient pathway involves the creation of the isoxazole ring, introduction of a functional group handle at the 4-position, conversion to the primary amine, and final salt formation. The following sections detail a robust, literature-derived protocol.

Part 1: Synthesis of Isoxazol-4-carbonitrile (Intermediate)

The construction of the isoxazole ring often proceeds via a 1,3-dipolar cycloaddition or a condensation reaction. A common route to 4-substituted isoxazoles involves the synthesis of an isoxazole-4-carbonitrile intermediate.[11]

Experimental Protocol: Synthesis of Isoxazole-4-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1.0 eq), an appropriate aldehyde (e.g., a protected form of formaldehyde or a synthetic equivalent, 1.1 eq), and hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[12]

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., ceric ammonium sulfate) or an organic base to the mixture.[12]

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Neutralize with a mild base like sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield pure isoxazole-4-carbonitrile.[11]

Part 2: Reduction to Isoxazol-4-ylmethanamine (Free Base)

The nitrile group of the intermediate is a versatile handle that can be readily reduced to the primary amine. Strong hydride reducing agents are typically employed for this transformation.[13]

Experimental Protocol: Reduction of Isoxazol-4-carbonitrile

-

Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve Isoxazol-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude Isoxazol-4-ylmethanamine. The product can be used directly in the next step or purified further if necessary.

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All procedures should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

Part 3: Formation of this compound

The final step is the formation of the oxalate salt, which often improves the crystallinity and handling properties of the amine. This is a straightforward acid-base reaction.

Experimental Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve the crude or purified Isoxazol-4-ylmethanamine (1.0 eq) in a suitable solvent, such as acetone or methanol.[6][14]

-

Acid Addition: Separately, prepare a solution of oxalic acid dihydrate (1.0 eq) in the same solvent.[6]

-

Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. The oxalate salt will typically precipitate out of the solution.

-

Isolation: Stir the resulting slurry for a period (e.g., 30 minutes to 1 hour) to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials and dry the product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

The overall synthetic pathway can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

While extensive experimental data for the oxalate salt is not widely published, the expected properties can be inferred from the constituent parts and general chemical principles.

| Property | Data / Expected Characteristics | Rationale / Reference |

| Appearance | White to off-white crystalline solid | Typical appearance for organic amine salts. |

| Melting Point | Expected to be significantly higher than the free base and sharp, characteristic of a crystalline salt. | Salt formation increases lattice energy.[6] |

| Boiling Point (Free Base) | 206.99 °C at 760 mmHg | [7] |

| Solubility | Expected to have enhanced solubility in aqueous media compared to the free base. | Oxalate is a common counter-ion used to increase the hydrophilicity and dissolution rate of basic APIs. |

| ¹H NMR | Expected signals for the isoxazole ring protons, a methylene singlet shifted downfield relative to the free base, and broad amine proton signals. The oxalic acid protons may not be observed due to exchange. | Characteristic chemical shifts for isoxazole and aminomethyl groups.[1] |

| ¹³C NMR | Expected signals for the isoxazole ring carbons, the methylene carbon, and the carboxylate carbon of the oxalate anion (typically >160 ppm). | Characteristic chemical shifts for isoxazole and oxalate moieties.[11] |

| IR Spectroscopy | Characteristic N-H stretching bands (amine), C=N and C=C stretching (isoxazole ring), and strong C=O stretching from the oxalate carboxylate groups. | Functional group analysis. |

| Mass Spectrometry (ESI+) | Expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 99.06. | Ionization of the basic amine. |

Applications in Research and Development

The utility of this compound stems from its identity as a functionalized heterocyclic building block. The isoxazole core is a known pharmacophore, and the primary amine serves as a crucial point for chemical elaboration.

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The amine group can undergo a wide variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or acid chlorides to generate isoxazole-4-carboxamides, a class of compounds with documented biological activities.[15][16]

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for its use in combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening in drug discovery.

Potential Therapeutic Applications of Derivatives

While specific biological data for Isoxazol-4-ylmethanamine itself is limited, derivatives constructed from this scaffold could target a wide range of therapeutic areas based on the established pharmacology of the isoxazole ring system.[3]

Caption: Potential applications derived from the Isoxazol-4-ylmethanamine scaffold.

Conclusion

This compound is a valuable chemical entity for research and development, particularly in the fields of medicinal and agricultural chemistry. Its synthesis is achievable through established organic chemistry transformations, starting from readily available precursors. The compound combines the privileged isoxazole scaffold with a versatile primary amine handle, making it an ideal building block for the synthesis of diverse chemical libraries. The oxalate salt form offers advantages in terms of handling and solubility, facilitating its use in further synthetic applications. While direct biological activity data for this specific salt is scarce, the extensive and varied bioactivities of isoxazole derivatives provide a strong rationale for its use in the development of novel therapeutic agents and agrochemicals. This guide provides the foundational technical knowledge for scientists to synthesize, handle, and strategically employ this compound in their research endeavors.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 5. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]

- 6. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 7. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 8. This compound | 1187927-50-9 [amp.chemicalbook.com]

- 9. This compound CAS#: 1187927-50-9 [chemicalbook.com]

- 10. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ajrcps.com [ajrcps.com]

- 13. quora.com [quora.com]

- 14. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. US4636513A - Isoxazole derivatives and medicaments containing these compounds - Google Patents [patents.google.com]

- 16. US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Isoxazol-4-ylmethanamine Oxalate

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] Isoxazol-4-ylmethanamine oxalate (CAS: 1187927-50-9) is a member of this versatile class of compounds. The inclusion of an oxalate salt form can potentially enhance physicochemical properties such as solubility and bioavailability, which are critical considerations in drug development.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the initial characterization and evaluation of this compound. The protocols detailed herein are adapted from established methodologies for other isoxazole derivatives and provide a robust framework for investigating the compound's biological effects. It is important to note that optimization of these protocols for this compound is highly recommended.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | [8] |

| CAS Number | 1187927-50-9 | [8] |

| Molecular Formula | C₆H₈N₂O₅ | [9] |

| Molecular Weight | 188.14 g/mol | [9] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to have improved aqueous solubility due to the oxalate salt form. | [5][6] |

Safety and Handling

As a precautionary measure, this compound should be handled with care, following standard laboratory safety procedures.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The oxalate component, if ingested in significant quantities, can be harmful.[3]

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of this compound should be prepared. The choice of solvent will depend on the specific assay requirements and the compound's solubility.

Protocol: Preparation of a 10 mM Stock Solution

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

-

Procedure:

-

Weigh out the appropriate amount of this compound. For a 10 mM stock solution in 1 mL of DMSO, this would be 1.8814 mg.

-

Add the weighed compound to a sterile microcentrifuge tube.

-

Add the desired volume of DMSO to the tube.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Note: The final concentration of the solvent in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

In Vitro Cellular Assays

The following protocols are designed to assess the potential cytotoxic and anti-inflammatory effects of this compound in cell-based models.

Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.[11]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-